molecular formula C17H18N4O5S B2532726 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034228-68-5

3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2532726
CAS RN: 2034228-68-5
M. Wt: 390.41
InChI Key: FVEOXNRXMLJOGQ-UHFFFAOYSA-N
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Description

3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is also known as GSK-J4, and it has been found to have a wide range of biological activities that make it a useful tool for studying various biological processes.

Scientific Research Applications

Synthesis and Biological Activities : Compounds featuring piperidine and sulfonyl groups, often linked to heterocyclic systems like benzoxazoles and pyrazoles, have been synthesized and evaluated for various biological activities. For instance, derivatives of piperidine carboxylic acid with heterocyclic structures have shown potential as adhesion molecule inhibitors, which could play a significant role in anti-inflammatory and immunomodulatory therapies (Kaneko et al., 2004).

Antimicrobial Properties : The synthesis of new heterocycles based on piperidine and sulfonyl moieties has been linked to antimicrobial activities. This includes efforts to create compounds that could serve as potent antimicrobials against various bacterial and fungal pathogens, indicating the relevance of such structures in developing new antibiotics or antiseptics (El‐Emary et al., 2002).

Enzyme Inhibition : Some of these compounds have been explored for their inhibitory effects on specific enzymes, such as carbonic anhydrases. Inhibitors targeting carbonic anhydrases have therapeutic potential in conditions like glaucoma, edema, and certain types of tumors. The design and synthesis of sulfonamide-containing compounds exemplify how structural variations can modulate enzyme inhibition potency and selectivity (Alafeefy et al., 2015).

Pharmacokinetics and Drug Metabolism : Understanding the metabolic pathways and pharmacokinetic profiles of drugs is crucial for their development. Studies involving compounds with structural similarities have shed light on their oxidative metabolism in human liver microsomes, highlighting the importance of specific moieties in influencing metabolic stability and drug interactions (Hvenegaard et al., 2012).

Molecular Interaction Studies : The detailed molecular interaction studies of related compounds with biological receptors have provided insights into their mechanism of action. This includes understanding how different substituents affect binding affinity and activity, which is critical for the rational design of new therapeutic agents (Shim et al., 2002).

properties

IUPAC Name

3-methyl-5-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-20-14-9-13(4-5-15(14)26-17(20)22)27(23,24)21-8-2-3-12(11-21)25-16-10-18-6-7-19-16/h4-7,9-10,12H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEOXNRXMLJOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=NC=CN=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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